The synthesis of Derazantinib Racemate involves several key steps, typically employing advanced organic synthesis techniques. The process can be outlined as follows:
Technical parameters such as temperature control, reaction time, and the use of solvents are critical for optimizing yield and purity during synthesis.
Derazantinib Racemate has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 350.42 g/mol.
Advanced techniques such as X-ray crystallography and Nuclear Magnetic Resonance spectroscopy have been employed to elucidate its three-dimensional structure.
Derazantinib Racemate participates in various chemical reactions that are significant for its functionality:
The kinetics of these reactions can vary based on environmental factors such as pH and temperature.
Derazantinib Racemate exerts its therapeutic effects primarily through the inhibition of fibroblast growth factor receptors. The mechanism can be summarized as follows:
Studies have shown that Derazantinib can effectively reduce tumor growth in preclinical models by targeting these pathways.
Derazantinib Racemate exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications.
Derazantinib Racemate has significant scientific applications, particularly in oncology research:
Derazantinib racemate functions as a potent adenosine triphosphate (ATP)-competitive inhibitor that targets the tyrosine kinase domain of Fibroblast Growth Factor Receptors (FGFR). It binds reversibly to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, preventing ATP from accessing its catalytic site. This inhibition halts the transphosphorylation of the kinase activation loop, thereby suppressing downstream signaling cascades. Biochemical assays reveal half-maximal inhibitory concentration (IC50) values of 4.5 nM for FGFR1, 1.8 nM for FGFR2, and 4.5 nM for FGFR3 chondrocytes, demonstrating high potency against these isoforms [2] [6]. Kinetic analyses indicate that derazantinib exhibits time-dependent inhibition, with prolonged residence time in the FGFR2 kinase domain contributing to sustained pathway suppression. This contrasts with non-competitive inhibitors, as derazantinib’s efficacy diminishes under high cellular ATP concentrations, confirming its ATP-competitive mechanism [1] [6].
Table 1: Inhibition Profiles of Derazantinib Against FGFR Isoforms
FGFR Isoform | IC50 (nM) | Kinase Domain Target |
---|---|---|
FGFR1 | 4.5 | ATP-binding pocket |
FGFR2 | 1.8 | ATP-binding pocket |
FGFR3 | 4.5 | ATP-binding pocket |
FGFR4 | >350 | Low affinity |
Source: Biochemical kinase screens [1] [6]
The selectivity of derazantinib for FGFR1–3 over FGFR4 stems from structural variances in the kinase domains. Key residues within the ATP-binding pocket—particularly the "molecular brake" region (comprising Asp-Phe-Gly or DFG motifs) and the P-loop—govern inhibitor specificity. FGFR1–3 share a conserved cysteine residue (Cys491 in FGFR1) in the hinge region that forms hydrophobic interactions with derazantinib’s aromatic core. In contrast, FGFR4 contains a bulkier methionine residue (Met516) that sterically impedes derazantinib binding, reducing affinity [3] [6] [7]. Crystallographic studies confirm that derazantinib stabilizes the DFG-out conformation in FGFR2, a catalytically inactive state where the activation loop occludes the ATP site. This contrasts with inhibitors like AZD4547, which bind the DFG-in conformation. The flexibility of the P-loop in FGFR1–3 accommodates derazantinib’s 3,5-dimethoxyphenyl group, whereas FGFR4’s rigid P-loop and distinct gatekeeper residues (e.g., Val550 in FGFR4 vs. Val565 in FGFR2) further diminish binding [3] [6] [7].
Derazantinib exhibits marked selectivity against FGFR2 (IC50 = 1.8 nM) compared to FGFR4 (IC50 >350 nM). This >194-fold differential arises from FGFR4’s unique gatekeeper residue (Val550) and hydrophobic spine architecture, which reduce compound accessibility. Biochemical assays show derazantinib inhibits FGFR2 autophosphorylation at 10 nM in cellular models, whereas FGFR4 phosphorylation requires concentrations exceeding 1 µM [6] [7]. This selectivity is pharmacologically advantageous, as FGFR4 inhibition disrupts bile acid homeostasis and glucose metabolism via Fibroblast Growth Factor 19 (FGF19) signaling. By sparing FGFR4, derazantinib minimizes metabolic adverse effects while retaining antitumor efficacy in FGFR2-driven malignancies like cholangiocarcinoma [6] [7] [9].
Table 2: Selectivity Mechanisms of Derazantinib for FGFR2 Over FGFR4
Structural Element | FGFR2 | FGFR4 | Consequence for Inhibition |
---|---|---|---|
Gatekeeper residue | Val565 | Val550 | Steric clash with inhibitor |
P-loop flexibility | High | Low | Reduced derazantinib accommodation |
Hinge region residue | Cys491 | Met516 | Weakened hydrophobic interactions |
DFG motif conformation | Stabilizes DFG-out | Prefers DFG-in | Lower binding affinity |
Source: Structural analyses and kinase screens [3] [6] [7]
Derazantinib disrupts FGFR-mediated signaling by inhibiting Fibroblast Growth Factor Receptor Substrate 2α (FRS2α) phosphorylation, a critical adaptor protein that recruits downstream effectors. In FGFR2-fusion-positive cholangiocarcinoma models, derazantinib (100 nM) reduces FRS2α phosphorylation by >90%, abolishing its docking function for growth factor receptor-bound protein 2 (GRB2) and son of sevenless homolog 1 (SOS1). This impairs activation of the Rat sarcoma virus (RAS)–Rapidly accelerated fibrosarcoma (RAF)–Mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)–Protein kinase B (AKT) cascades [1] [7] [9].
In zebrafish angiogenesis models, derazantinib (0.1–3 µM) suppresses extracellular signal-regulated kinase (ERK) and AKT phosphorylation in endothelial cells, inhibiting intersegmental vessel formation. Quantitative immunoblotting confirms a dose-dependent reduction:
This dual pathway inhibition induces cell cycle arrest and reduces tumor cell viability, particularly in malignancies dependent on FGFR2 fusions or amplifications. Crucially, derazantinib’s efficacy persists against gatekeeper mutations (e.g., FGFR2 V565F), which commonly confer resistance to ATP-competitive inhibitors [7] [10].
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